
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole and piperidine rings, as well as the benzamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Antagonism
Research has elucidated the molecular interactions of related compounds with cannabinoid receptors, particularly the CB1 receptor. A detailed study by Shim et al. (2002) used molecular orbital methods and conformational analysis to explore the binding mechanisms of a similar antagonist, emphasizing its role in blocking cannabinoid receptors. This research provides foundational knowledge for understanding how these compounds interact at a molecular level, contributing to their potential therapeutic applications (Shim et al., 2002).
Pharmacological Exploration
The synthesis and characterization of compounds with a high selectivity for CB1 receptors, such as NESS 0327, offer insight into the development of novel cannabinoid antagonists. Ruiu et al. (2003) demonstrated the high affinity and selectivity of NESS 0327 for CB1 receptors, positioning it as a potent candidate for further pharmacological exploration (Ruiu et al., 2003).
Anticholinesterase Effects
A study by Altıntop (2020) on pyrazoline derivatives, closely related in structure, investigated their anticholinesterase effects. This research suggests potential applications in treating neurodegenerative disorders by inhibiting cholinesterase enzymes, a different but relevant avenue of therapeutic exploration for similar compounds (Altıntop, 2020).
Antioxidant and Neuroprotective Properties
Exploring the effects of CB1 receptor ligands on oxidative stress and antioxidant defense systems, Tsvetanova et al. (2006) provided evidence that certain antagonists might possess antioxidant capabilities. This could indicate a role in protecting against oxidative damage in neurological conditions (Tsvetanova et al., 2006).
Anticancer and Antimicrobial Activities
Katariya et al. (2021) synthesized and evaluated novel compounds for their anticancer and antimicrobial activities. This research highlights the potential of structurally related compounds in combating various cancer types and microbial infections, expanding the therapeutic scope beyond receptor antagonism (Katariya et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-15-5-2-3-8-19(15)22(29)25-18-9-11-28(12-10-18)23(30)21-14-20(26-27-21)16-6-4-7-17(24)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNIEMBYVDBQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

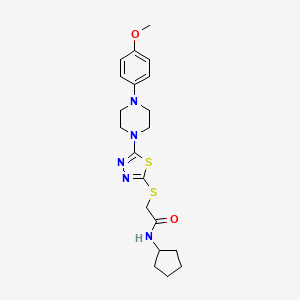
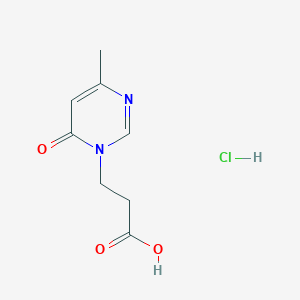
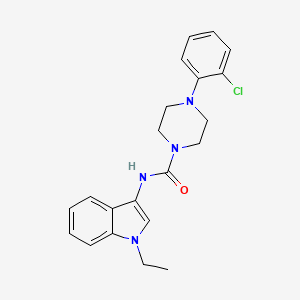


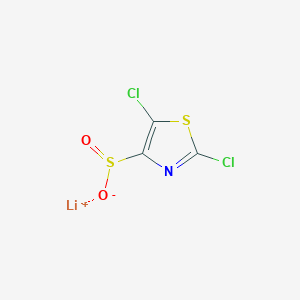
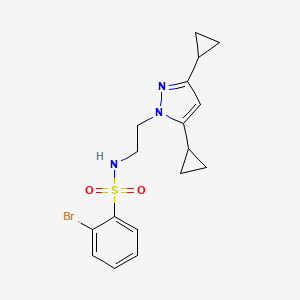

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)
![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)